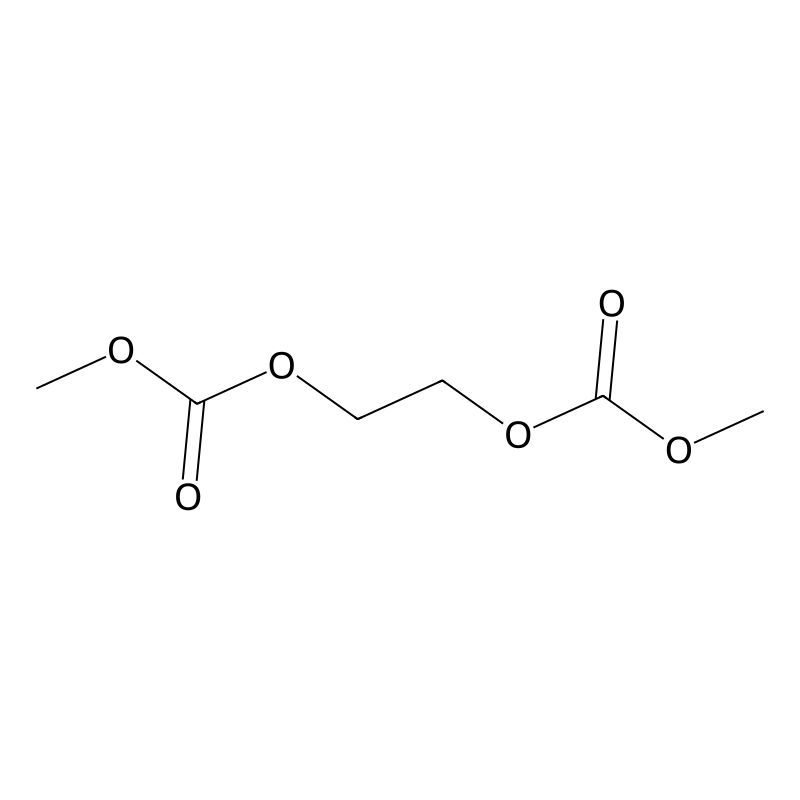2,5-Dioxahexanedioic Acid Dimethyl Ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Emerging Application in Lithium-Ion Battery Development:
The most promising and active area of scientific research involving Dimethyl 2,5-Dioxahexanedioate (DMDOHD) is its potential application as an electrolyte solvent in next-generation lithium-ion batteries.
Researchers are particularly interested in DMDOHD's potential to address challenges associated with developing high-performance lithium-metal batteries. These challenges include:
- Limited stability at high voltages: Traditional electrolytes often decompose at high voltages, hindering the development of batteries that could operate at higher energy densities. A study published in the journal Electrochimica Acta [] suggests that DMDOHD exhibits good anodic stability, making it a promising candidate for high-voltage electrolytes.
- Compatibility with lithium metal anodes: Lithium metal anodes offer the potential for significantly higher energy densities compared to traditional graphite anodes. However, they are highly reactive and can form unstable interfaces with electrolytes, leading to safety concerns and performance degradation. A study published in ACS Energy Letters [] explores the use of DMDOHD-based electrolytes for lithium metal batteries, demonstrating improved compatibility and cycling stability.
2,5-Dioxahexanedioic Acid Dimethyl Ester, also known as Dimethyl 2,5-Dioxahexanedioate, is a chemical compound with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol. It is characterized by its clear, colorless liquid form and has a boiling point of approximately 220 °C. The compound features two ester functional groups, which contribute to its reactivity and applications in various chemical processes .
The chemical behavior of 2,5-Dioxahexanedioic Acid Dimethyl Ester is primarily influenced by its ester groups. It can undergo hydrolysis in the presence of water or acidic conditions to yield 2,5-Dioxahexanedioic acid and methanol. Additionally, it can participate in transesterification reactions, where it reacts with alcohols to form different esters. The compound may also engage in condensation reactions with various nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester groups .
The synthesis of 2,5-Dioxahexanedioic Acid Dimethyl Ester can be achieved through several methods:
- Esterification: This method involves the reaction of 2,5-Dioxahexanedioic acid with methanol in the presence of an acid catalyst.
- Transesterification: This process can be performed using dimethyl carbonate and a suitable diol under basic or acidic conditions.
- Chemical Modification: Starting from simpler dicarboxylic acids or their derivatives, chemical modifications can lead to the formation of this compound through controlled reactions .
2,5-Dioxahexanedioic Acid Dimethyl Ester finds utility in various fields:
- Solvent: Its properties make it suitable as a solvent for resins and nitrocellulose.
- Intermediate: It serves as an intermediate in organic synthesis, facilitating the production of more complex molecules.
- Polymer Chemistry: The compound is utilized in the development of polymers due to its reactive ester groups .
Several compounds share structural similarities with 2,5-Dioxahexanedioic Acid Dimethyl Ester:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,5-Dimethylhexanedioic Acid | C₈H₁₄O₄ | Contains additional methyl groups; larger size |
| Dimethyl Malonate | C₅H₈O₄ | Similar ester structure; used in synthesis |
| Diethyl Succinate | C₈H₁₄O₄ | Different alkyl groups; used in polymer chemistry |
Uniqueness: The unique aspect of 2,5-Dioxahexanedioic Acid Dimethyl Ester lies in its dual ether and ester functionalities that enhance its reactivity compared to other similar compounds. This allows for diverse applications in organic synthesis and polymer chemistry that may not be achievable with simpler esters .








